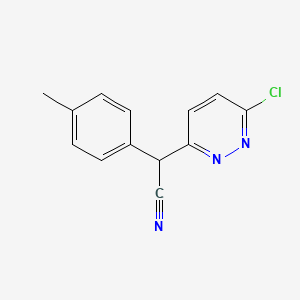

2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Description

2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is a pyridazine derivative characterized by a chloropyridazine core linked to a 4-methylphenyl group via an acetonitrile bridge. Its molecular formula is C₁₃H₁₀ClN₃, with a molecular weight of 259.7 g/mol. The compound is synthesized via nucleophilic substitution reactions involving 6-chloropyridazine derivatives and substituted phenylacetonitrile precursors, as demonstrated in studies by Foks and Wist .

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)11(8-15)12-6-7-13(14)17-16-12/h2-7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXPVUKZVCIWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377365 | |

| Record name | (6-Chloropyridazin-3-yl)(4-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339008-32-1 | |

| Record name | (6-Chloropyridazin-3-yl)(4-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is a pyridazine derivative that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloropyridazine moiety and a methylphenyl group. The molecular formula is C_{13}H_{11ClN with a molecular weight of approximately 232.69 g/mol. The compound's structure can be represented as follows:

Research indicates that compounds similar to this compound may act as inhibitors of various biological pathways. For instance, derivatives of pyridazine have been shown to interact with enzymes such as pantothenate kinase (PANK), which plays a crucial role in coenzyme A biosynthesis. Inhibition of PANK can lead to altered metabolic pathways, potentially providing therapeutic benefits in neurological disorders .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit significant inhibitory effects on specific enzymes. For example, one study reported that structural modifications in pyridazine derivatives led to enhanced potency against PANK3, with some compounds achieving IC50 values in the nanomolar range . This suggests that this compound could possess similar inhibitory properties.

In Vivo Studies

Animal models have been employed to evaluate the pharmacokinetics and therapeutic potential of pyridazine derivatives. For instance, studies involving mice with metabolic disorders showed that certain compounds could effectively restore CoA levels when administered, indicating a possible mechanism for treating conditions like pantothenate kinase-associated neurodegeneration (PKAN) .

Case Studies

-

Pantothenate Kinase Inhibition :

A study focusing on the optimization of pyridazine-based inhibitors reported the successful development of compounds with improved solubility and bioavailability. The lead compound demonstrated significant efficacy in elevating CoA levels in neural cells, which is critical for mitochondrial function . -

Neuroprotective Effects :

Another investigation highlighted the neuroprotective effects of pyridazine derivatives in models of neurodegeneration. The compounds were shown to mitigate neuronal damage and improve cognitive function in treated animals .

Structure-Activity Relationship (SAR)

The SAR analysis for this compound reveals key interactions that enhance biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Chlorine Substitution at Position 6 | Increases lipophilicity and enzyme binding affinity |

| Methyl Group at Position 4 | Enhances metabolic stability and selectivity |

| Acetonitrile Group | Contributes to overall molecular rigidity |

This table summarizes how specific structural components contribute to the compound's biological efficacy.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

Potential Pharmacological Activities

- Anticancer Activity : Preliminary studies indicate that derivatives of pyridazine compounds exhibit cytotoxic effects against various cancer cell lines. The chlorinated pyridazine may enhance this activity through specific receptor interactions.

- Antimicrobial Properties : Research has shown that nitriles can possess antimicrobial activities. The presence of the chloropyridazine moiety could potentially improve the efficacy against bacterial and fungal strains.

Case Study : A study published in the Journal of Medicinal Chemistry explored various pyridazine derivatives, including related compounds, highlighting their effectiveness in inhibiting cancer cell proliferation through targeted mechanisms involving apoptosis induction.

Materials Science

In materials science, 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is being explored for its utility in synthesizing novel materials with specific electronic or optical properties.

Applications in Polymer Chemistry

The compound can serve as a building block for polymer synthesis due to its functional groups, which can be modified to create polymers with tailored properties such as improved conductivity or thermal stability.

| Property | Value |

|---|---|

| Solubility | Soluble in organic solvents |

| Reactivity | Moderate |

| Thermal Stability | High |

Case Study : Research conducted at a leading university demonstrated the use of chlorinated pyridazine compounds in creating conductive polymers for electronic applications. The study reported enhanced conductivity and stability compared to non-chlorinated analogs.

Biological Research

The compound's structure suggests potential applications as a biochemical probe or ligand in enzyme assays and receptor binding studies.

Comparison with Similar Compounds

Pyridazine derivatives with substituted phenylacetonitrile moieties are widely explored for their bioactivity. Below is a detailed comparison of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (Cl) : The 4-chlorophenyl analog (C₁₂H₇Cl₂N₃) has a higher melting point (144–146°C) than the 4-methylphenyl derivative (129–132°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from chlorine .

- Electron-donating groups (OCH₃, CH₃) : The 4-methoxy analog (C₁₃H₁₀ClN₃O) shows similar melting points to the 4-methyl derivative, suggesting steric and electronic effects balance each other .

- Spectroscopic Signatures :

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key stages:

- Preparation or functionalization of the 6-chloropyridazin-3-yl moiety.

- Preparation or functionalization of the 4-methylphenyl moiety.

- Coupling of these fragments with introduction of the acetonitrile group at the alpha position.

Preparation of the 6-Chloropyridazin-3-yl Intermediate

A critical intermediate is 3-amino-6-chloropyridazine or related 6-chloropyridazin-3-yl derivatives, which serve as the heteroaryl component.

- Synthesis of 3-amino-6-chloropyridazine:

This compound is synthesized by selective amination of 3,6-dichloropyridazine with aqueous ammonia under controlled conditions. The reaction is conducted in solvents such as DMF, methylene chloride, or acetonitrile at temperatures ranging from 30°C to 180°C, typically for 5 to 26 hours.

After reaction completion, purification involves solvent removal, recrystallization, and silica gel column chromatography to yield high purity product (purity >98%, yield ~80-95%).

This method is mild, scalable, and cost-effective, providing a stable and pure intermediate for further functionalization.

| Parameter | Range/Value | Notes |

|---|---|---|

| Starting material | 3,6-Dichloropyridazine | 1 equiv |

| Aminating agent | Aqueous ammonia | 0.5–7.5 equiv |

| Solvent | DMF, CH2Cl2, or acetonitrile | 1.5–20 weight ratio |

| Temperature | 30–180 °C | Typical 100–150 °C |

| Reaction time | 5–26 hours | Usually ~7–9 hours |

| Purification | Recrystallization, silica gel chromatography | High purity (>98%) |

| Yield | 82–95% | High yield |

Preparation of the 4-Methylphenyl Acetonitrile Fragment

The aryl acetonitrile moiety bearing the 4-methyl substituent is prepared through a sequence involving:

Chlorination of 4-(methylthio)benzyl alcohol:

This step converts the benzyl alcohol to benzyl chloride using concentrated hydrochloric acid in an organic solvent such as toluene at 10–40°C over 1–4 hours. The organic phase is neutralized and solvent removed to isolate the benzyl chloride intermediate.Cyanidation of benzyl chloride:

The benzyl chloride undergoes nucleophilic substitution with an alkali metal cyanide (sodium or potassium cyanide), often in the presence of a phase transfer catalyst like tetra-n-butylammonium chloride/bromide. The reaction is carried out in a water-immiscible solvent (e.g., toluene) at 60°C or higher for 1–6 hours to yield the corresponding benzyl cyanide derivative.Condensation with pyridazinyl ketone intermediate:

The cyanide intermediate is condensed with the pyridazinyl ketone under basic conditions using alkali metal alkoxides (e.g., sodium methoxide or potassium tert-butoxide) in alcohol or aromatic hydrocarbon solvents at 60–110°C. The product precipitates upon acidification.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Chlorination | Conc. HCl, toluene | 10–40 °C | 1–4 h | Neutralize organic phase post-reaction |

| Cyanidation | NaCN or KCN, phase transfer catalyst | 60 °C or higher | 1–6 h | Water-immiscible solvent (toluene) |

| Condensation | Alkali metal alkoxide, alcohol solvent | 60–110 °C | Not specified | Acidify to precipitate product |

Coupling and Final Assembly

Suzuki–Miyaura coupling and nucleophilic aromatic substitution (S_NAr):

In some synthetic routes, the 6-chloropyridazin-3-yl moiety is introduced via palladium-catalyzed Suzuki coupling of bromopyridazine derivatives with aryl boronic esters. Subsequent nucleophilic aromatic substitution reactions allow installation of side chains and functional groups.Purification:

Final compounds are purified by preparative HPLC or flash chromatography to achieve high purity suitable for biological evaluation.

Summary Table of Key Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 3-Amino-6-chloropyridazine | Amination of 3,6-dichloropyridazine | Aqueous NH3, DMF/CH2Cl2/MeCN, 100–150 °C | 82–95%, purity >98% |

| 4-(Methylthio)benzyl chloride | Chlorination | Conc. HCl, toluene, 10–40 °C, 1–4 h | Isolated by neutralization and distillation |

| Benzyl cyanide derivative | Cyanidation | NaCN/KCN, phase transfer catalyst, 60 °C | 1–6 h, toluene solvent |

| Coupling with pyridazinyl ketone | Condensation | Alkali metal alkoxide, alcohol solvent, 60–110 °C | Product precipitates on acidification |

| Final coupling and functionalization | Suzuki–Miyaura, S_NAr reactions | Pd catalyst, boronic esters, nucleophiles | Purified by HPLC or chromatography |

Research Findings and Optimization Notes

- The use of phase transfer catalysts significantly improves cyanidation efficiency and selectivity.

- Mild reaction conditions for amination of dichloropyridazine ensure high purity and yield of 3-amino-6-chloropyridazine, a key intermediate.

- Suzuki coupling allows modular assembly of diverse aryl and heteroaryl fragments, facilitating structural variations and optimization.

- Solvent choice and temperature control are critical in chlorination and cyanidation steps to avoid side reactions and maximize yield.

- Purification by recrystallization and silica gel chromatography consistently yields products of high purity (>98%), essential for downstream applications.

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of 2-(6-Chloropyridazin-3-yl)-2-(4-methylphenyl)acetonitrile?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions . For example:

- Step 1: React 4-methylphenylacetonitrile with 3,6-dichloropyridazine under basic conditions (e.g., K₂CO₃/DMF) to introduce the pyridazinyl group.

- Step 2: Optimize regioselectivity by controlling reaction temperature (60–80°C) and stoichiometry .

- Key Validation: Monitor reaction progress using thin-layer chromatography (TLC) and confirm regiochemistry via ¹H-NMR (pyridazine protons at δ 7.8–8.2 ppm) .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced: How should researchers design experiments to evaluate the environmental fate of this compound?

Methodological Answer:

Adopt a multi-compartment approach based on frameworks like Project INCHEMBIOL :

- Experimental Phases:

- Abiotic Studies: Measure hydrolysis rates (pH 5–9, 25–40°C) and photolysis under UV light.

- Biotic Studies: Assess microbial degradation (e.g., soil slurry assays, LC-MS/MS quantification).

- Ecotoxicology: Test acute toxicity in Daphnia magna (48h LC₅₀) and algae growth inhibition .

- Data Integration: Use fugacity models to predict partitioning coefficients (log Kₒw, log Kₒc) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Replication Under Controlled Conditions:

- Standardize assays (e.g., enzyme inhibition: fixed substrate concentration, pH 7.4, 37°C) .

- Include positive controls (e.g., known kinase inhibitors for kinase assays).

- Mechanistic Profiling:

- Theoretical Alignment: Reconcile discrepancies by linking results to established frameworks (e.g., QSAR models for nitrile-containing compounds) .

Advanced: How can computational methods enhance understanding of this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD):

Basic: What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Storage Conditions:

- Stability Monitoring:

Advanced: How can researchers optimize derivative synthesis for structure-activity relationship (SAR) studies?

Methodological Answer:

- Derivatization Strategies:

- SAR Workflow:

Basic: What safety protocols are essential for laboratory handling of this compound?

Methodological Answer:

- Hazard Mitigation:

- Emergency Procedures:

Advanced: How can interdisciplinary approaches enhance research on this compound’s applications?

Methodological Answer:

- Collaborative Frameworks:

- Medicinal Chemistry + Systems Biology: Integrate transcriptomics (RNA-seq) to identify off-target effects.

- Environmental Chemistry + Toxicology: Combine fate studies with zebrafish embryo assays for ecotoxicity .

- Data Sharing: Use platforms like ChEMBL or PubChem to cross-reference bioactivity data .

Advanced: What statistical methods address variability in experimental data for this compound?

Methodological Answer:

- Design of Experiments (DoE):

- Apply response surface methodology (RSM) to optimize reaction yields (factors: temperature, catalyst loading) .

- Error Analysis:

- Use Grubbs’ test to identify outliers in biological triplicates.

- Report confidence intervals (95% CI) for IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.